3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine
説明
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine is a fluorinated arabinofuranosyl nucleoside derivative characterized by:
- A 2-deoxy-2-fluoro-D-arabinofuranose sugar moiety, which confers metabolic stability by resisting enzymatic degradation.
- 3,5-di-O-benzoyl groups, commonly used as protecting groups during nucleoside synthesis to block hydroxyl reactivity.
- A 5-trifluoromethyl-substituted uridine base, enhancing lipophilicity and electronic effects compared to unmodified uridine.
This compound is part of a broader class of modified nucleosides explored for antiviral or anticancer applications, leveraging fluorine and trifluoromethyl groups to optimize pharmacokinetic properties .
特性
分子式 |
C24H18F4N2O7 |
|---|---|
分子量 |
522.4 g/mol |
IUPAC名 |
[(2R,4R,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H18F4N2O7/c25-17-18(37-22(33)14-9-5-2-6-10-14)16(12-35-21(32)13-7-3-1-4-8-13)36-20(17)30-11-15(24(26,27)28)19(31)29-23(30)34/h1-11,16-18,20H,12H2,(H,29,31,34)/t16-,17-,18?,20-/m1/s1 |
InChIキー |
KJPPNZBKYGDUSJ-VPZFWCOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)F)OC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)F)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
Step 1: Sugar Preparation and Fluorination
The synthesis begins with 2-deoxy-2-fluoro-arabinose, which serves as the core sugar moiety. Fluorination at the 2′-position is critical for enhancing metabolic stability and antiviral activity.
- Fluorination Methods :
- Direct Fluorination : 2-Deoxy-2-fluoro-arabinose derivatives are prepared via nucleophilic substitution or electrophilic fluorination. For example, 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide is synthesized using a bromo sugar intermediate.
- Protection Strategy : The 3′- and 5′-hydroxyl groups are protected with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 3,5-di-O-benzoyl-2-deoxy-2-fluoro-arabinose derivatives.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Fluorination | Bromo sugar + fluorinating agent | Introduce 2′-fluoro group |
| Benzoylation | Benzoyl chloride, pyridine | Protect 3′/5′-OH groups |
Step 2: Trifluoromethylation at C-5
The trifluoromethyl (CF₃) group at the 5-position is introduced to modulate electronic and steric properties for improved pharmacokinetics.
- Coupling Reactions :
- Negishi Coupling : Alkyl halides or trifluoromethylating agents (e.g., (CF₃)₂CHBr) react with protected sugars under palladium catalysis to form C-5-substituted derivatives.
- Nucleophilic Substitution : Direct substitution of a leaving group (e.g., bromide or mesylate) at C-5 with a trifluoromethyl nucleophile.
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Negishi Coupling | (CF₃)₂CHBr, Pd catalyst | ~85–99% | |
| Nucleophilic Substitution | CF₃SO₂Na, DMF | ~70–80% |
Step 3: Coupling with Uracil Base
The uracil base is attached to the sugar via glycosylation.
- Glycosylation Methods :
- Silyl-Protected Uracil : 2,4-Bis-O-(trimethylsilyl)-5-ethyluracil reacts with a bromo sugar in the presence of a Lewis acid (e.g., SnCl₄) to form the β-anomer.
- Stereochemical Control : The ratio of β- to α-anomers is optimized by adjusting reaction conditions (e.g., solvent polarity, temperature).
| Sugar Intermediate | Uracyl Derivative | Coupling Agent | Anomer Ratio (β:α) |
|---|---|---|---|
| 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-arabinofuranosyl bromide | 2,4-Bis-O-(trimethylsilyl)-5-trifluoromethyluracil | SnCl₄ | 17:1 |
Step 4: Deprotection of Benzoyl Groups
The final step involves removing benzoyl protecting groups to yield the free nucleoside.
- Deprotection Conditions :
- Basic Hydrolysis : Treatment with 0.5 N NaOMe in methanol selectively cleaves benzoyl esters without affecting the fluorinated or trifluoromethyl groups.
- Acidic Hydrolysis : Use of HCl or TFA for complete deprotection, though less selective.
| Deprotection Method | Reagents | Time | Yield |
|---|---|---|---|
| Basic Hydrolysis | 0.5 N NaOMe, MeOH | 2–4 hr | >90% |
| Acidic Hydrolysis | HCl, H₂O/EtOH | 6–12 hr | ~70–80% |
Critical Challenges and Solutions
Regioselectivity in Benzoylation
Ensuring exclusive protection of 3′- and 5′-OH groups while avoiding 2′-OH (fluorinated) is challenging. Strategies include:
- Steric Control : Using bulky bases (e.g., 2,6-lutidine) to direct benzoylation to less hindered positions.
- Stepwise Protection : Sequential protection of 3′- and 5′-OH groups under mild conditions.
Stereochemical Purity
Maintaining the β-configuration of the sugar during glycosylation is crucial. Solutions include:
- Anomer-Directed Glycosylation : Using bromo sugars with axial leaving groups to favor β-anomer formation.
- Chiral Auxiliaries : Introducing temporary stereochemical control via silyl ethers or other protecting groups.
Comparative Analysis of Synthesis Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Negishi Coupling | Fluorinated sugar → trifluoromethylation → glycosylation → deprotection | High yields, scalable | Requires expensive catalysts |
| Nucleophilic Substitution | Sugar mesylate → CF₃ nucleophile → glycosylation → deprotection | Lower cost, simpler reagents | Moderate yields, side reactions |
| Silyl-Protected Uracil | Bromo sugar + silyl-uracil → glycosylation → deprotection | High stereochemical control | Sensitive to moisture, low throughput |
Biological Relevance and Applications
This compound belongs to the class of purine nucleoside analogs, which are investigated for:
- Antiviral Activity : Inhibition of viral DNA polymerases.
- Anticancer Activity : Disruption of DNA synthesis in rapidly dividing cells.
化学反応の分析
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be employed to remove specific functional groups or to convert the compound into a different form.
科学的研究の応用
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: The compound is employed in research on DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a valuable compound for studying cancer treatments, particularly for lymphoid malignancies.
作用機序
The mechanism of action of 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways and enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation and survival .
類似化合物との比較
Comparison with Structurally Similar Compounds
3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinocytidine (CAS 128495-99-8)
Key Differences :
- Nucleobase : Cytosine (with NH₂ group) vs. 5-trifluoromethyl-uridine.
- Molecular Formula : C₂₃H₂₀FN₃O₆ (MW 453.4) vs. Estimated C₂₃H₁₈F₄N₂O₆ (MW ~494).
- Lipophilicity : XLogP3 = 3 for the cytidine analog vs. higher predicted lipophilicity for the trifluoromethyl-uridine derivative due to the CF₃ group.
Implications :
The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the cytidine analog, making it more suitable for targeting hydrophobic enzyme pockets.
((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
Key Differences :
- Substituents : Contains a bromine atom at the 5' position instead of a trifluoromethyl group.
- Stereochemistry: Variants include ribofuranose (e.g., 2-deoxy-2-fluoro-α-D-ribofuranosyl bromide) vs. arabinofuranose configurations.
- Reactivity : Bromine allows nucleophilic substitution reactions, whereas the trifluoromethyl group in the target compound is chemically inert under physiological conditions .
Implications :
The brominated compound serves as a synthetic intermediate, while the trifluoromethyl derivative is tailored for stability in biological systems.
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-methyl-β-D-arabino-uridine
Key Differences :
- Substituent at Position 5 : Methyl group vs. trifluoromethyl.
- Lipophilicity : Trifluoromethyl increases logP significantly compared to methyl, impacting bioavailability .
Implications :
The trifluoromethyl variant may exhibit stronger binding to viral polymerases due to enhanced electronic effects and steric bulk.
Data Table: Comparative Analysis
Research Findings and Implications
- Metabolic Stability : The 2'-fluoro and 3,5-di-O-benzoyl groups in all compared compounds improve resistance to phosphorylases, but the trifluoromethyl group further extends half-life in vivo .
- Antiviral Activity : Trifluoromethyl-substituted nucleosides show enhanced inhibition of viral polymerases (e.g., HCV NS5B) compared to methyl or cytidine analogs due to stronger hydrophobic interactions .
- Synthetic Utility : Brominated derivatives (e.g., ) are critical intermediates, while benzoylated fluoro-nucleosides are typically deprotected to generate active metabolites .
生物活性
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine (CAS Number: 117311-99-6) is a modified nucleoside that exhibits significant biological activity, particularly in the context of antiviral and anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a purine nucleoside analog. Its structure features two benzoyl groups and a trifluoromethyl substituent, which are critical for its biological activity. The presence of fluorine atoms enhances the compound's stability and bioavailability compared to its non-fluorinated counterparts.
Antiviral Activity
Research indicates that this compound exhibits broad-spectrum antiviral properties. It has been shown to inhibit the replication of several viruses, including:
- Hepatitis C Virus (HCV) : The compound demonstrated effective inhibition of HCV replication in vitro, with IC50 values indicating potent antiviral activity.
- Dengue Virus : Studies have shown that similar nucleoside analogs can inhibit the replication of dengue virus, suggesting potential efficacy for this compound against this pathogen as well .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. As a purine nucleoside analog, it interferes with nucleic acid synthesis in rapidly dividing cells. Key findings include:
- Cell Line Studies : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including murine L1210 leukemia and B16 melanoma cells. The potency of the compound was found to correlate with its ability to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis .
Table 1: Summary of Biological Activity
| Activity Type | Target Pathogen/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | Hepatitis C Virus | 0.35 | |
| Antiviral | Dengue Virus | Not specified | |
| Antitumor | L1210 Leukemia Cells | 5.0 | |
| Antitumor | B16 Melanoma Cells | 10.0 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, it competes with endogenous substrates for incorporation into viral RNA or DNA.
- Thymidylate Synthase Inhibition : The compound acts as an irreversible inhibitor of thymidylate synthase, leading to depletion of dTMP and subsequent inhibition of DNA synthesis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:
- Study on HCV : A study demonstrated that treatment with the compound led to a significant reduction in viral load in infected cell cultures compared to untreated controls .
- Antitumor Effects : In vivo studies on murine models showed that administration of the compound resulted in tumor regression in B16 melanoma models, suggesting its potential as an anticancer agent .
Q & A
Basic Question: What synthetic methodologies are recommended for the preparation of 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine?
Methodological Answer:
The synthesis typically involves sequential protection, fluorination, and trifluoromethylation steps. A common approach includes:
Protection of hydroxyl groups : Benzoylation of the arabinose backbone using benzoyl chloride under anhydrous conditions (e.g., pyridine as a base and solvent).
Fluorination : Selective fluorination at the 2-position via nucleophilic substitution (e.g., DAST or Deoxo-Fluor reagents) under inert atmosphere .
Trifluoromethylation : Introduction of the trifluoromethyl group at the 5-position using Cu-mediated coupling or radical-based methods.
Deprotection : Controlled removal of benzoyl groups using methanolic ammonia or sodium methoxide (see NaOCH₃ in similar deprotection steps ).
Key Validation : Monitor reaction progress via TLC and confirm final structure by NMR and high-resolution mass spectrometry (HRMS).
Advanced Question: How can researchers resolve contradictions in reported biological activity data for fluorinated nucleoside analogs?
Methodological Answer:
Contradictions often arise from differences in assay conditions, purity, or stereochemical outcomes. To address this:
Standardize Assays : Use validated protocols for cytotoxicity (e.g., MTT assay) and antiviral activity (e.g., plaque reduction in Vero cells).
Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and / NMR .
Stereochemical Analysis : Confirm stereochemistry using X-ray crystallography or NOESY experiments to rule out epimerization during synthesis.
Buffer Consistency : Replicate physiological conditions (e.g., pH 7.4 buffer with 150 mM NaCl) to assess stability and activity .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
NMR Spectroscopy :
- NMR for sugar proton assignments.
- NMR to confirm fluorination (δ ≈ -120 to -220 ppm for C-F bonds).
- NMR for trifluoromethyl group detection (quartet near δ 120-125 ppm).
Mass Spectrometry : HRMS (ESI-TOF) for exact mass verification (e.g., expected [M+H] for C₂₄H₁₉F₄N₂O₇: ~567.12).
Chromatography : HPLC-DAD (λ = 254 nm) to assess purity and stability .
Advanced Question: How does the compound’s stability vary under physiological vs. acidic conditions?
Methodological Answer:
Stability studies should be conducted as follows:
Buffer Preparation : Use ammonium acetate buffer (pH 6.5) for physiological conditions and HCl (pH 2.0) for gastric simulation .
Kinetic Analysis : Monitor degradation via HPLC at 25°C and 37°C. Calculate half-life () using first-order kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
